ETHANOLAMINE-D7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

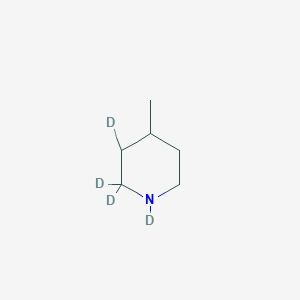

Ethanolamine-D7, also known as deuterated ethanolamine, is a stable isotope-labeled compound where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for metabolic studies and tracing the movement of atoms within biological systems. The molecular formula of this compound is C2D7NO, and it has a molecular weight of 68.13 g/mol .

Mechanism of Action

Target of Action

Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .

Mode of Action

The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .

Biochemical Pathways

Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .

Result of Action

For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .

Biochemical Analysis

Biochemical Properties

ETHANOLAMINE-D7 plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids. It interacts with enzymes such as ethanolamine kinase, which phosphorylates ethanolamine to form phosphoethanolamine. This compound is then further converted into phosphatidylethanolamine, a key component of cell membranes. This compound also interacts with choline/ethanolamine phosphotransferase, which catalyzes the final step in the synthesis of phosphatidylcholine and phosphatidylethanolamine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modulation of inflammatory responses and intestinal physiology. In bacterial cells, ethanolamine utilization can affect virulence and metabolic profiles, as seen in pathogens like Escherichia coli and Salmonella . In mammalian cells, ethanolamine is essential for maintaining cell membrane integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to ethanolamine kinase and choline/ethanolamine phosphotransferase, facilitating the synthesis of phospholipids. Additionally, ethanolamine signaling can modulate gene expression by activating transcription factors such as EutR in bacteria, which regulates ethanolamine metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that ethanolamine can influence bacterial growth and virulence gene expression over extended periods. For example, in Escherichia coli, ethanolamine exposure led to increased expression of virulence-related genes and metabolic reprogramming . The stability and degradation of this compound in various conditions are crucial for its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses can lead to increased metabolic activity and changes in gene expression. Excessive doses may result in toxic effects, such as liver damage or altered immune responses. Studies in sheep have shown that different dosages of ethanolamine can significantly impact lung function and bioavailability .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Kennedy pathway for phospholipid synthesis. It is converted to phosphoethanolamine by ethanolamine kinase and then to phosphatidylethanolamine by choline/ethanolamine phosphotransferase. These pathways are essential for maintaining cellular membrane integrity and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) facilitate the transport of ethanolamine across the plasma membrane. These transporters use a concentration-driven substrate translocation process, ensuring efficient distribution of ethanolamine within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. The enzyme choline/ethanolamine phosphotransferase, which is involved in the synthesis of phosphatidylethanolamine, is primarily found in the endoplasmic reticulum. This localization is crucial for the enzyme’s function in phospholipid biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine-D7 is synthesized by the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ethanolamine through a reactor containing the deuterium gas and catalyst. The reaction conditions are optimized to maximize the yield and purity of the deuterated product. The final product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethanolamine-D7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Alkyl halides.

Scientific Research Applications

Ethanolamine-D7 is widely used in scientific research due to its unique properties. Some of its applications include:

Metabolic Studies: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.

Pharmacokinetics: Helps in studying the pharmacokinetics of drugs by providing insights into their absorption, distribution, metabolism, and excretion.

Isotope Labeling: Utilized in isotope labeling experiments to study the dynamics of biochemical pathways and molecular interactions.

Biosensors: Employed in the development of biosensors for detecting specific biomolecules due to its ability to be incorporated into various biological systems

Comparison with Similar Compounds

Ethanolamine-D7 is part of the ethanolamine family, which includes monoethanolamine, diethanolamine, and triethanolamine. These compounds share similar chemical properties but differ in the number of ethanolamine units:

Monoethanolamine (MEA): Contains one ethanolamine unit.

Diethanolamine (DEA): Contains two ethanolamine units.

Triethanolamine (TEA): Contains three ethanolamine units.

Uniqueness of this compound: The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This property is not present in the non-deuterated forms of ethanolamine, making this compound particularly valuable for metabolic and pharmacokinetic studies .

Properties

CAS No. |

1219802-89-7 |

|---|---|

Molecular Formula |

C2D7NO |

Molecular Weight |

68.12621245 |

Synonyms |

ETHANOLAMINE-D7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.